molecular formula C10H18BrNO2 B1394190 (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 1039826-29-3

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1394190
CAS No.: 1039826-29-3
M. Wt: 264.16 g/mol
InChI Key: OSMADJAEHVCZKN-MRVPVSSYSA-N
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Description

®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with ®-tert-butyl pyrrolidine-1-carboxylate.

    Bromination: The bromomethyl group is introduced through a bromination reaction.

Industrial Production Methods

While specific industrial production methods for ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to form ®-tert-butyl 2-(methyl)pyrrolidine-1-carboxylate using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of ®-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of ®-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate or ®-tert-butyl 2-(thiocyanatomethyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of ®-tert-butyl 2-(methyl)pyrrolidine-1-carboxylate.

    Oxidation: Formation of ®-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    ®-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    ®-tert-butyl 2-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMADJAEHVCZKN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676899
Record name tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039826-29-3
Record name tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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